Ethyl 19-bromononadecanoate
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Overview
Description
Ethyl 19-bromononadecanoate is an organic compound with the molecular formula C21H41BrO2 It is an ester derivative of nonadecanoic acid, where the 19th carbon is substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 19-bromononadecanoate can be synthesized through a mixed coupling reaction. One common method involves the reaction of nonadecanoic acid with ethyl alcohol in the presence of a brominating agent. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective bromination at the 19th carbon position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 19-bromononadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution: Formation of ethyl 19-substituted nonadecanoates.
Reduction: Formation of ethyl 19-hydroxynonadecanoate.
Oxidation: Formation of nonadecanoic acid derivatives.
Scientific Research Applications
Ethyl 19-bromononadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 19-bromononadecanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ester group can undergo hydrolysis, releasing nonadecanoic acid and ethanol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Ethyl 19-bromononadecanoate can be compared with other brominated fatty acid esters:
Ethyl 18-bromooctadecanoate: Similar structure but with bromine at the 18th carbon.
Ethyl 20-bromoeicosanoate: Similar structure but with bromine at the 20th carbon.
Ethyl 19-chlorononadecanoate: Similar structure but with chlorine instead of bromine.
Uniqueness: this compound is unique due to its specific bromination at the 19th carbon, which imparts distinct chemical properties and reactivity compared to other brominated or chlorinated analogs .
Properties
Molecular Formula |
C21H41BrO2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 19-bromononadecanoate |
InChI |
InChI=1S/C21H41BrO2/c1-2-24-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22/h2-20H2,1H3 |
InChI Key |
MCNURHBWZQGKDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
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